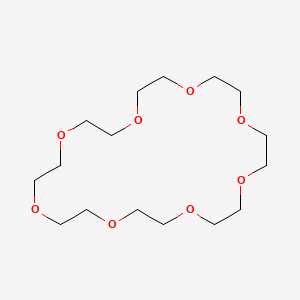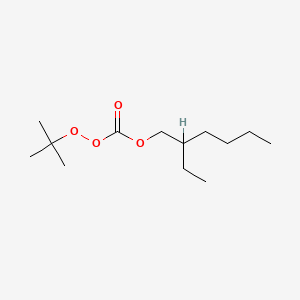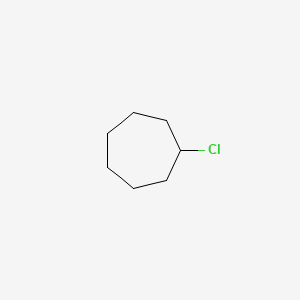
氯环庚烷
描述
Chlorocycloheptane, also known as cycloheptyl chloride, is an organic compound with the molecular formula C₇H₁₃Cl. It is a member of the cycloalkane family, where a chlorine atom is bonded to a seven-membered carbon ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
科学研究应用
Chlorocycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Chlorocycloheptane derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of chlorocycloheptane derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
Target of Action
Chlorocycloheptane, a compound with the molecular formula C7H13Cl , primarily targets unactivated C (sp3)-H bonds of numerous feedstock chemicals . These bonds are crucial in various chemical reactions and processes.
Mode of Action
The mode of action of Chlorocycloheptane involves its interaction with its targets, the unactivated C (sp3)-H bonds. Specifically, Chlorocycloheptane, when used with a cuprate catalyst, undergoes Ligand-to-Metal Charge Transfer (LMCT) to generate a chlorine radical . This radical acts as a powerful hydrogen atom transfer reagent capable of abstracting strong electron-rich C (sp3)-H bonds .
Pharmacokinetics
Given its molecular structure , it can be hypothesized that these properties would significantly impact its bioavailability and overall biological effects.
Result of Action
The molecular and cellular effects of Chlorocycloheptane’s action are largely dependent on its interaction with its targets and the specific biochemical pathways it affects. By abstracting strong electron-rich C (sp3)-H bonds , Chlorocycloheptane can induce significant changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Chlorocycloheptane can be influenced by various environmental factors. For instance, the presence of a cuprate catalyst is necessary for Chlorocycloheptane to undergo LMCT and generate a chlorine radical . Other factors, such as temperature, pH, and the presence of other chemicals, may also affect its action.
生化分析
Biochemical Properties
Chlorocycloheptane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various compounds . These interactions often involve the binding of chlorocycloheptane to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, chlorocycloheptane can interact with other biomolecules such as transport proteins and receptors, influencing their function and stability.
Cellular Effects
Chlorocycloheptane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, chlorocycloheptane can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of chlorocycloheptane involves its binding interactions with biomolecules. Chlorocycloheptane can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of oxidative metabolism, affecting the breakdown of various substrates . Additionally, chlorocycloheptane can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorocycloheptane can change over time. The stability and degradation of chlorocycloheptane are important factors that influence its long-term effects on cellular function. Studies have shown that chlorocycloheptane can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially altering the overall effects of chlorocycloheptane on cells and tissues over time.
Dosage Effects in Animal Models
The effects of chlorocycloheptane vary with different dosages in animal models. At low doses, chlorocycloheptane may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and function. Studies have shown that high doses of chlorocycloheptane can result in toxic effects, including cellular damage and apoptosis . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses.
Metabolic Pathways
Chlorocycloheptane is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of chlorocycloheptane, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels in cells and tissues.
Transport and Distribution
The transport and distribution of chlorocycloheptane within cells and tissues involve interactions with transport proteins and binding proteins. Chlorocycloheptane can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of chlorocycloheptane to specific cellular compartments, affecting its biological activity.
Subcellular Localization
Chlorocycloheptane exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, chlorocycloheptane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules, affecting their function and stability.
准备方法
Synthetic Routes and Reaction Conditions: Chlorocycloheptane can be synthesized through the chlorination of cycloheptane. This process typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{13}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of chlorocycloheptane often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process .
化学反应分析
Types of Reactions: Chlorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: Chlorocycloheptane can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, chlorocycloheptane can undergo elimination reactions to form cycloheptene. This reaction typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Cycloheptanol, cycloheptylamine.
Elimination: Cycloheptene.
相似化合物的比较
Chlorocycloheptane can be compared with other cycloalkyl halides such as:
Chlorocyclohexane (C₆H₁₁Cl): A six-membered ring compound with similar reactivity but different ring strain and stability.
Chlorocyclooctane (C₈H₁₅Cl): An eight-membered ring compound with different physical properties and reactivity due to the larger ring size.
Uniqueness: Chlorocycloheptane’s seven-membered ring structure provides a balance between ring strain and stability, making it a versatile compound in organic synthesis. Its reactivity and ability to undergo various chemical transformations make it valuable in both research and industrial applications .
属性
IUPAC Name |
chlorocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJSGLZXFNSANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179277 | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-46-5 | |
| Record name | Chlorocycloheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROCYCLOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of Chlorocycloheptane?
A1: Research using infrared spectroscopy reveals that Chlorocycloheptane exhibits conformational preferences. [] While the exact preferred conformations are not detailed in the abstracts, the research highlights the impact of the chlorine atom on the overall molecular shape of the seven-membered ring. This is analogous to the well-studied conformational equilibrium between equatorial and axial conformers in Chlorocyclohexane, also investigated in the cited research. []
Q2: How does the presence of a chlorine atom influence the reactivity of Cycloheptane?
A2: Studies on the gas phase chlorination of Chlorocycloheptane provide insights into its reactivity. [] The research indicates that the chlorine atom already present on the ring influences the position of subsequent chlorine atom attack. Specifically, the trans to cis ratio of 1,2-dichlorocycloheptane products suggests a preference for trans product formation, likely due to steric and electronic factors introduced by the initial chlorine substituent. []
Q3: Has Chlorocycloheptane been investigated in supramolecular chemistry?
A3: Yes, Chlorocycloheptane has been studied in the context of inclusion compounds. Research shows that it can act as a guest molecule within a host framework formed by 9,9′-Bianthryl. [] The X-ray crystallographic analysis revealed that two Chlorocycloheptane molecules reside within a cavity formed by eight 9,9′-Bianthryl molecules. [] This highlights the ability of Chlorocycloheptane to participate in specific host-guest interactions.
Q4: Are there any computational studies on Chlorocycloheptane and its derivatives?
A4: While the provided abstracts do not mention specific computational studies on Chlorocycloheptane, similar seven-membered ring systems, like Fluorocycloheptane and Bromocycloheptane, have been investigated using computational methods. [] These studies utilized density functional theory (DFT) to explore reactivity, stability, and electronic properties. [] Applying similar computational approaches to Chlorocycloheptane could provide valuable insights into its molecular properties and reactivity, potentially predicting its behavior in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
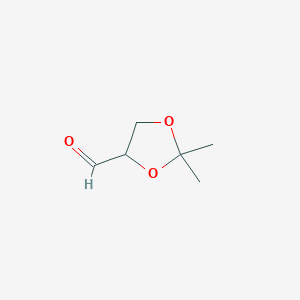
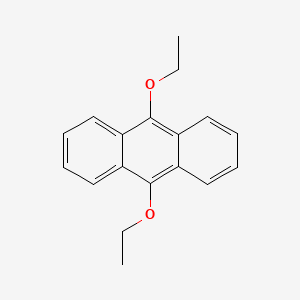
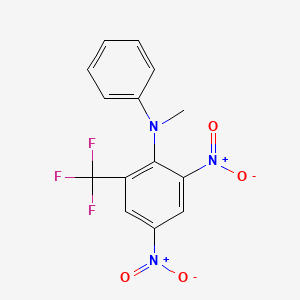
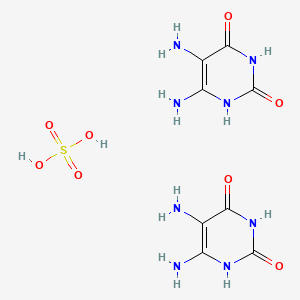


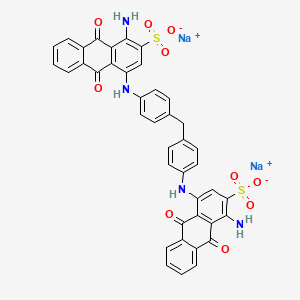
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
